Lacto-N-Tetraose

Übersicht

Beschreibung

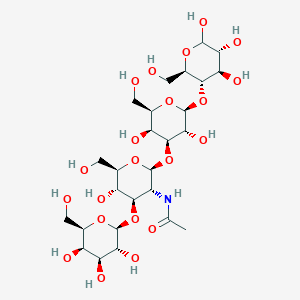

Lacto-N-tetraose (LNT) is a complex sugar found in human milk . It is one of the few characterized human milk oligosaccharides (HMOs) and is enzymatically synthesized from the substrate lactose . It is biologically relevant in the early development of the infant gut flora . LNT is composed of four monosaccharides, meaning it is classed as a tetra-saccharide . The monosaccharide units are galactose, N-acetylglucosamine, an additional galactose, and glucose .

Synthesis Analysis

The synthesis of LNT has been reported in several studies . It is produced by fermentation with genetically modified strains of Escherichia coli K-12 . The synthesis of LNT remains a frontier issue in glycobiology due to the challenge of isolating appreciable quantities of homogenous HMOs from breast milk .

Molecular Structure Analysis

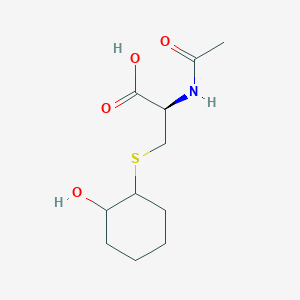

LNT is a tetrasaccharide composed of four monosaccharide units in the order galactose, N-acetylglucosamine, another galactose, and glucose, joined by “1-3 β-linkages” in a linear chain . It has the chemical formula C26H45NO21 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of LNT are complex and involve multiple steps . These reactions are typically catalyzed by enzymes and involve the formation of glycosidic bonds between the monosaccharide units .

Physical And Chemical Properties Analysis

LNT is a purified, white to off-white amorphous powder . It is produced by a microbial process that involves the genetically modified strain, Escherichia coli K-12 DH1 . Its molecular formula is C26H45NO21 .

Wissenschaftliche Forschungsanwendungen

Sicherheit und Regulierung

Lacto-N-Tetraose (LNT) wurde von der Europäischen Behörde für Lebensmittelsicherheit (EFSA) auf Sicherheit bewertet und als neuartiges Lebensmittel zugelassen . Es ist ein pulverförmiges Gemisch, das hauptsächlich aus dem humanidentischen Milch-Oligosaccharid (HiMO) LNT besteht . Es ist dazu bestimmt, in Säuglings- und Folgemilchnahrung, Lebensmitteln für besondere medizinische Zwecke für Säuglinge und Kleinkinder sowie anderen Lebensmitteln für Säuglinge und Kleinkinder sowie in Lebensmitteln oder Nahrungsergänzungsmitteln für Erwachsene verwendet zu werden .

Produktion

LNT kann durch abgeleitete Stämme von Escherichia coli BL21 (DE3) hergestellt werden . In einer anderen Studie wurde der synthetische Weg von LNT durch Koexpression der Laktose-Permease (LacY), β-1,3-N-Acetylglucosaminyltransferase (LgtA) und β-1,4-Galaktostltransferase (LgtB) in Bacillus subtilis konstruiert, was zu einem LNT-Titer von 0,61 g/L führte .

Gesundheitliche Vorteile

LNT zeigt verschiedene gesundheitliche Vorteile, darunter präbiotische, immunmodulatorische, entzündungshemmende, präventive nekrotisierende Kolitis des Dünndarms und intestinale Epithelreifungsförderung .

Immunmodulation

Es ist bekannt, dass LNT die Immunität verbessert . Es ist eine der Schlüsselkomponenten der humanen Milch-Oligosaccharide (HMOs), die für Säuglinge, die gestillt werden, sehr vorteilhaft sind .

Regulierung der Darmflora

LNT kann die Darmflora regulieren . Es ist ein lineares Tetrasaccharid, das aus d-Galaktose, N-Acetylglucosamin, d-Galaktose und d-Glucose besteht <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" view

Wirkmechanismus

Target of Action

Lacto-N-tetraose (LNT) primarily targets the gut microbiota, specifically promoting the growth of Bifidobacterium longum subspecies infantis . This species aids in digestion and is considered beneficial bacteria .

Mode of Action

LNT interacts with its target, Bifidobacterium longum subspecies infantis, by serving as a non-competitive food source . Other enteric bacteria lacking the required proteins are incapable of degrading LNT into usable sources of carbon for glycolysis . This interaction leads to the growth and proliferation of Bifidobacterium longum subspecies infantis .

Biochemical Pathways

LNT is involved in the metabolic pathway for the uptake and digestion of specific human milk oligosaccharides (HMOs). This is accomplished through specific transporter proteins and glycosidases to cleave chemical bonds found in LNT . In addition, the synthetic pathway of LNT was constructed by co-expressing the lactose permease (LacY), β-1,3-N-acetylglucosaminyltransferase (LgtA), and β-1,4-galactostltransferase (LgtB) in Bacillus subtilis .

Result of Action

The interaction of LNT with Bifidobacterium longum subspecies infantis results in the growth and proliferation of this beneficial bacterium . This leads to enhanced immunity, regulation of intestinal flora, and promotion of cell maturation . LNT also has anti-inflammatory, type 2 immune response induction, induced angiogenesis, and anti-bacterial effects .

Action Environment

The action of LNT is influenced by environmental factors such as the presence of other nutrients and the overall health of the gut microbiota. For instance, the biosynthesis of LNT can be significantly increased by optimizing enzyme expression levels and balancing the precursors supply in Bacillus subtilis .

Safety and Hazards

The safety of LNT has been evaluated by several regulatory bodies. The European Food Safety Authority concluded that LNT is safe under the proposed conditions of use . The intake of LNT from the NF at the proposed use levels is unlikely to exceed the intake level of naturally occurring LNT in breastfed infants on a body weight basis .

Zukünftige Richtungen

The efficient microbial production of LNT is a topic of ongoing research . Future directions include fine-tuning of lactose import and metabolism, and the development of more efficient production hosts . The promising physiological effects of LNT, including its prebiotic property, antiadhesive antimicrobial activity, and antiviral effect, suggest that it has great commercial importance .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQLFFDZXPOFPO-FSGZUBPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331554 | |

| Record name | Lacto-N-tetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14116-68-8 | |

| Record name | Lacto-N-tetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: Lacto-N-tetraose (LNT) primarily acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the gut, particularly Bifidobacterium species. [, , , , , , , , , ] These bacteria possess specific enzymes, such as lacto-N-biosidase, β-N-acetylhexosaminidase, and 1,3-β-galactosyl-N-acetylhexosamine phosphorylase, that enable them to utilize LNT as a sole carbon source. [, , , , , ] This utilization leads to the production of short-chain fatty acids, such as acetate, lactate, and formate, which confer various health benefits to the host. [] For example, bifidobacterial metabolites have been shown to reduce inflammation in cell culture models. []

ANone: this compound (LNT) is a tetrasaccharide with the following characteristics:

- Spectroscopic data: Detailed 1H and 13C NMR assignments for LNT and related oligosaccharides have been reported. [, ]

A: While specific studies on the material compatibility of LNT are limited in the provided research, its primary application as a food additive in infant formula suggests good compatibility with food matrices. [] Information on its stability under various processing conditions (heat, pH) would be needed for broader applications.

A: Studies have shown that even minor modifications to the LNT structure, such as changes in glycosidic linkage (e.g., lacto-N-neotetraose) or the addition of fucose (e.g., lacto-N-fucopentaose) or sialic acid residues, can significantly impact its utilization by different bacterial species. [, , ] This highlights the importance of specific structural features for recognition by bacterial enzymes and transporters. [, ]

A: The research provided focuses on the natural occurrence and biosynthesis of LNT. [, , ] Specific studies on its stability under various storage conditions and potential formulation strategies to improve stability and bioavailability would be beneficial for its broader application.

A: Research on LNT began in the mid-20th century with its identification in human milk and recognition as a potential bifidus factor. [, ] Early studies focused on its structural characterization and the discovery of enzymes involved in its metabolism by bifidobacteria. [, ] More recently, research has explored its diverse physiological effects, particularly its prebiotic properties and role in shaping the gut microbiota. []

A: Research on LNT involves a multidisciplinary approach encompassing carbohydrate chemistry, microbiology, immunology, and nutrition. [, , , ] Collaborations between these fields are crucial for understanding the complex interactions between LNT, gut microbiota, and host health. []

ANone: Various analytical techniques have been employed for LNT analysis, including:

- High-performance liquid chromatography (HPLC): Often coupled with mass spectrometry (MS) or fluorescent labeling for sensitive detection and quantification of LNT and related oligosaccharides in biological samples like human milk and infant formula. [, , , ]

- Capillary electrophoresis (CE): Coupled with laser-induced fluorescence (LIF) detection or mass spectrometry for analyzing PMOs. []

- Nuclear magnetic resonance (NMR) spectroscopy: Used to elucidate the structure and conformation of LNT. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Trimethylsilyl)methyl]cyclohexanamine](/img/structure/B87379.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)